RuBi-4AP

Descripción general

Descripción

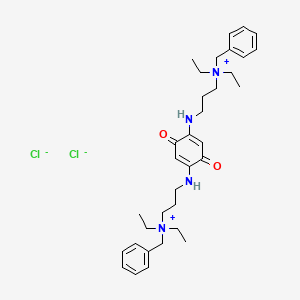

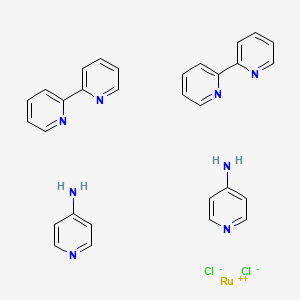

RuBi-4AP is a caged K+ channel blocker . It is a derivative of 4-aminopyridine (4AP) and contains a photolabile protecting group, allowing its effect to be controlled precisely in both space and time with light . RuBi-4AP is light-sensitive and it is recommended that the compound is protected from light .

Molecular Structure Analysis

The molecular formula of RuBi-4AP is C30H28Cl2N8Ru . The molecular weight is 672.58 g/mol . RuBi-4AP is based on ruthenium photochemistry .

Chemical Reactions Analysis

RuBi-4AP is a caged compound, meaning it has a “cage” that hinders the activity of the molecule. This cage can be detached through a photochemical reaction using UV, visible, or IR light, allowing precise spatiotemporal activation of the bioactive molecule . RuBi-4AP can be triggered using visible light (450–500 nm) with a high quantum yield .

Physical And Chemical Properties Analysis

RuBi-4AP is a solid compound that is soluble in water . It has a molecular weight of 672.58 .

Aplicaciones Científicas De Investigación

Neurobiological Applications

RuBi-4AP, a novel caged compound based on ruthenium photochemistry, has significant applications in neurobiology. Researchers have explored its ability to photoactivate neurons and dendritic spines. RuBi-Glutamate, a related compound, can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation. It's used at low concentrations and offers high quantum efficiency. Crucially, it enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving precision at the level of single cells or even individual dendritic spines. This makes it valuable for studies in neurobiology and neuroscience (Fino et al., 2009).

Optical Triggering in Epilepsy Models

RuBi-4AP's capabilities extend to the development of animal models for epilepsy. By utilizing its photorelease properties, researchers have successfully induced epileptiform events in mouse cortex with blue light. This technique has allowed for high spatio-temporal control in modeling seizures, offering a novel tool for investigating ictal onset, propagation, and the development of light-based therapeutic interventions (Zhao et al., 2015).

Two-Photon Interrogation in Neurobiology

RuBi-4AP and its derivatives also play a critical role in the two-photon interrogation of individual dendritic spines. For instance, RuBi-Dopa, a caged dopamine compound, can be released with visible and IR light in a two-photon regime. This enables optical imaging and manipulation of dendritic spines in living brain slices, demonstrating that these spines can express functional dopamine receptors. This approach allows mapping of functional dopamine receptors in living brain tissue with high spatial resolution (Araya et al., 2013).

Photolysis for Seizure Termination

In a more clinical application, the photolysis of RuBi-GABA, a caged-GABA compound related to RuBi-4AP, has been explored for terminating seizures in vivo. This research presents an innovative approach to treat intractable epilepsy. By using implantable fibers to introduce blue light into the neocortex, researchers have shown that the anti-seizure effect of RuBi-GABA has a concentration and light intensity dependence, providing crucial data for future clinical translational studies (Wang et al., 2017).

Safety And Hazards

Direcciones Futuras

RuBi-4AP has been used in research to control pharmacologic events with high spatio-temporal resolution . It has been used to elicit the response of neurons in both in vitro and in vivo experiments . Its high spatio-temporal control makes it a promising tool in the investigation of ictal onset, propagation, and the development of novel light-based therapeutic interventions .

Propiedades

IUPAC Name |

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEGPXUCOGNVKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2N8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RuBi-4AP | |

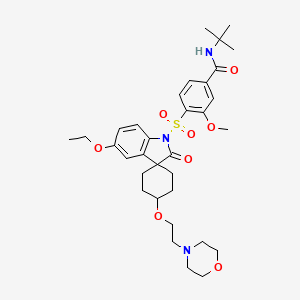

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

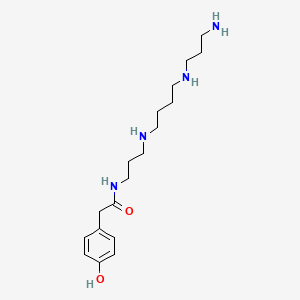

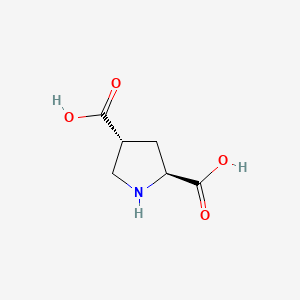

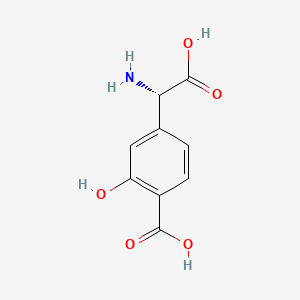

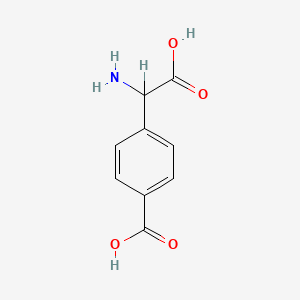

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.